molecular formula C14H24FNO4 B1529893 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester CAS No. 1403767-16-7

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester

Cat. No.: B1529893
CAS No.: 1403767-16-7
M. Wt: 289.34 g/mol
InChI Key: QEMDYXQBIIZSLS-UHFFFAOYSA-N
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Description

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester is a useful research compound. Its molecular formula is C14H24FNO4 and its molecular weight is 289.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds are often used in organic synthesis as building blocks or intermediates .

Mode of Action

It’s known that similar compounds can undergo reactions such as catalytic protodeboronation and Suzuki–Miyaura cross-coupling . These reactions involve the formation and breaking of chemical bonds, leading to changes in the compound’s structure and properties.

Biochemical Pathways

Similar compounds are known to be involved in various organic synthesis reactions, which can lead to the formation of new compounds with different properties .

Pharmacokinetics

It’s known that similar compounds can be susceptible to hydrolysis , which can affect their stability and bioavailability.

Result of Action

It’s known that similar compounds can undergo various chemical reactions, leading to changes in their structure and properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of water can lead to hydrolysis . The temperature and pH can also affect the rate of chemical reactions involving this compound.

Biological Activity

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester, with CAS number 1403767-16-7, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H24FNO4
  • Molecular Weight : 289.34 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 359.1 °C at 760 mmHg
  • Flash Point : 171.0 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. Specifically, derivatives like [^18F]FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid) are utilized for tumor imaging and have shown promise in clinical applications.

The compound exhibits its biological effects through the following mechanisms:

  • Tumor Localization : The fluorinated cyclobutane derivative demonstrates high uptake in tumor tissues compared to normal tissues, making it a valuable tracer for imaging techniques.
  • Amino Acid Analog : As an amino acid analog, it can be incorporated into metabolic pathways within cancer cells, facilitating enhanced imaging of malignant tissues.

Case Studies

  • Tumor Imaging with [^18F]FACBC
    • A study evaluated the uptake of [^18F]FACBC in gliosarcoma-bearing rats and human patients with glioblastoma multiforme. The compound showed a significant increase in tumor-to-brain ratios over time, indicating its effectiveness in distinguishing tumor tissue from surrounding healthy brain matter.
    • In rats, maximum tumor uptake was observed at 60 minutes post-injection (1.72 %ID/g), while in human subjects, peak concentrations reached 146 nCi/mL at 35 minutes after administration .
  • Prostate Cancer Imaging
    • Another case study explored the use of FACBC in prostate cancer patients undergoing radiation therapy. The study highlighted the potential of FACBC to guide treatment planning by accurately defining gross tumor volumes (GTV) based on PET/CT imaging .

Data Table: Summary of Key Findings

Study FocusCompound UsedKey FindingsReference
Gliosarcoma Imaging[^18F]FACBCMax uptake: 1.72 %ID/g at 60 min
Prostate CancerFACBCImproved treatment planning via GTV definition
Clinical Application[^18F]FACBCHigh tumor-to-normal tissue ratios

Properties

IUPAC Name

propan-2-yl 3-fluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FNO4/c1-9(2)19-11(17)14(6-10(15)7-14)8-16-12(18)20-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMDYXQBIIZSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)F)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110335
Record name Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-16-7
Record name Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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